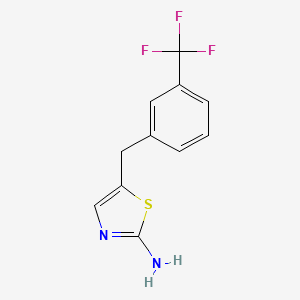

5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

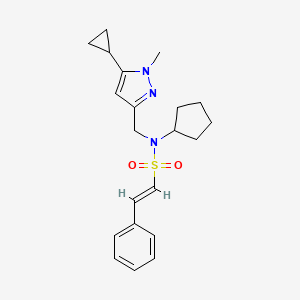

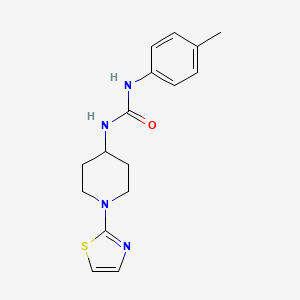

The compound is a derivative of benzylamine, which is an organic compound consisting of a benzene ring attached to an amine functional group . The “3-Trifluoromethyl” indicates the presence of a trifluoromethyl group attached to the benzene ring . The “thiazol-2-yl” suggests the presence of a thiazole ring, a type of heterocyclic compound .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used . For example, the amine group could participate in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure . For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could affect properties like solubility and stability .Applications De Recherche Scientifique

Corrosion Inhibition

One study focused on benzothiazole derivatives to investigate their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors, closely related to "5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine," demonstrated significant stability and high efficiency in protecting steel against corrosion. The inhibitors can adsorb onto surfaces via both physical and chemical means. Quantum chemical parameters, determined using density functional theory (DFT), helped in understanding the correlation between theoretical and experimental results, highlighting their potential application in corrosion protection technologies (Hu et al., 2016).

Synthetic Methodologies

Another area of research involves the development of synthetic routes for "5-(Trifluoromethyl)-2-thiazolamine," a compound closely related to "5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine." A study reported a low-cost, one-pot multicomponent domino synthetic approach, which is significant for manufacturing various pharmaceuticals and chemicals. This synthesis method offers a practical and efficient route for producing thiazolamine derivatives, showcasing the compound's relevance in pharmaceutical synthesis and chemical production (Bao et al., 2016).

Electroluminescence and Amplified Spontaneous Emission

Research into star-shaped single-polymer systems for RGB emission has explored the incorporation of benzothiadiazole and related molecules. Such systems aim to achieve saturated white electroluminescence and amplified spontaneous emission by modulating the doping concentration. This work exemplifies the use of "5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine" related compounds in advanced materials science, particularly in the development of new electroluminescent materials with potential applications in display and lighting technologies (Liu et al., 2016).

Mécanisme D'action

Target of Action

The trifluoromethyl group is known to play an important role in pharmaceuticals .

Biochemical Pathways

The exact biochemical pathways influenced by this compound are unknown. The trifluoromethyl group is known to be involved in various biochemical reactions .

Pharmacokinetics

The presence of a trifluoromethyl group might influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability of pharmaceutical compounds .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the trifluoromethyl group is known to enhance the stability of pharmaceutical compounds .

Safety and Hazards

Propriétés

IUPAC Name |

5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-2-7(4-8)5-9-6-16-10(15)17-9/h1-4,6H,5H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABVEFOBZBIMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2957601.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2957604.png)

![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2957606.png)

![5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2957615.png)